molecular formula C11H12BNO2 B14091340 (5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid

(5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid

Cat. No.: B14091340
M. Wt: 201.03 g/mol
InChI Key: ALWMPFLCFYWICG-UHFFFAOYSA-N
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Description

(5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with cyano, cyclopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyano-3-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H12BNO2

Molecular Weight

201.03 g/mol

IUPAC Name

(5-cyano-3-cyclopropyl-2-methylphenyl)boronic acid

InChI

InChI=1S/C11H12BNO2/c1-7-10(9-2-3-9)4-8(6-13)5-11(7)12(14)15/h4-5,9,14-15H,2-3H2,1H3

InChI Key

ALWMPFLCFYWICG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)C2CC2)C#N)(O)O

Origin of Product

United States

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